

Desethyl Chloroquine-d4 chemical properties and structure

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Compound of Interest

Compound Name: Desethyl Chloroquine-d4

Cat. No.: B564475

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An In-depth Technical Guide to **Desethyl Chloroquine-d4**

Introduction

Desethyl Chloroquine-d4 is the deuterated form of Desethylchloroquine, the major active metabolite of the antimalarial drug Chloroquine[1][2][3]. Due to its isotopic labeling, it serves as an ideal internal standard for the quantification of Desethylchloroquine in biological matrices during pharmacokinetic and metabolic studies, typically employing liquid chromatography-mass spectrometry (LC-MS/MS)[4]. This guide provides a comprehensive overview of its chemical properties, structure, metabolic formation, and application in analytical protocols.

Chemical Properties and Structure

Desethyl Chloroquine-d4 is characterized as a pale yellow, thick oil under standard conditions[2][5]. For stability, it should be stored in a refrigerator at 2-8°C under an inert, hygroscopic atmosphere[2].

Quantitative Data Summary

The key chemical identifiers and properties of **Desethyl Chloroquine-d4** are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 1189971-72-9 | [2] [3] [5] [6] |
| Molecular Formula | C ₁₆ H ₁₈ D ₄ ClN ₃ | [2] [3] [6] [7] |
| Molecular Weight | 295.84 g/mol | [2] [3] [6] |
| Accurate Mass | 295.1753 | [3] |
| Appearance | Pale Yellow Thick Oil | [2] [5] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2] |
| Unlabeled CAS No. | 1476-52-4 | [3] |

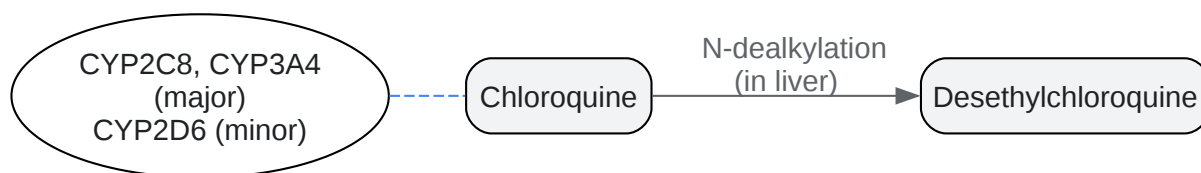
Chemical Structure

- IUPAC Name: N4-(7-Chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine-d4[\[2\]](#)
- Synonyms: Deethylchloroquine-d4, Monodeethylchloroquine-d4, NSC 13254-d4[\[2\]](#)
- SMILES: [2H]C([2H])(CC(C)Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NCC[\[3\]](#)
- InChI: InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2[\[3\]](#)

Caption: 2D Chemical Structure of **Desethyl Chloroquine-d4**.

Metabolic Pathway: Formation from Chloroquine

Desethylchloroquine is the primary active metabolite of Chloroquine[\[1\]](#). This metabolic conversion occurs in the liver through a process of dealkylation. The reaction is primarily catalyzed by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4, with minor contributions from CYP2D6[\[1\]](#).



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Caption: Metabolic conversion of Chloroquine to Desethylchloroquine.

Experimental Protocols

Desethyl Chloroquine-d4 is frequently used as an internal standard in bioanalytical methods. Below is a detailed methodology for the quantification of Chloroquine and its metabolite, Desethylchloroquine, in human whole blood using LC-MS/MS^[4].

Method: LC-MS/MS Quantification in Whole Blood

1. Sample Preparation (Solid Phase Extraction - SPE)

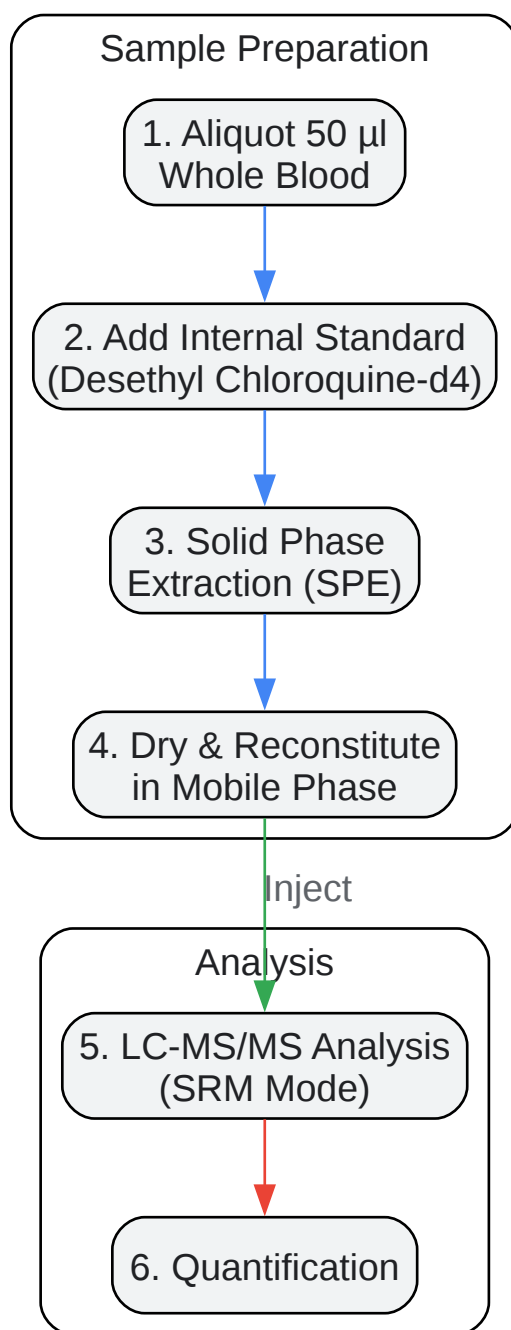
- Aliquot 50 µl of whole blood into a 96-well plate.
- Add 100 µl of water containing the internal standard, Desethylchloroquine-d4 (25.8 ng/ml).
- Add 450 µl of 20 mM ammonium carbonate.
- Mix the plate at 1000 rpm for 2 minutes and then centrifuge at 1100 × g for 2 minutes.
- Condition a CBA-fixed SPE 96-well plate with 1 ml of methanol, followed by 1 ml of 20 mM ammonium carbonate.
- Load the prepared samples onto the SPE plate.
- Wash the wells with appropriate solvents to remove interferences.
- Elute the analytes from the SPE plate.
- Dry the eluted samples.

- Reconstitute the dried samples in 800 µl of the mobile phase: a mixture of acetonitrile and 20 mM ammonium formate with 1% formic acid (15:85, v/v)[4].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
- Quantification Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions:
 - Desethylchloroquine: m/z 292.2 > 179.1
 - Desethylchloroquine-d4 (Internal Standard): m/z 296.15 > 118.15
- Collision Energy: Set to 29 V for all compounds[4].

The use of a stable isotope-labeled internal standard like **Desethyl Chloroquine-d4** is crucial for correcting variations in sample extraction and matrix effects, ensuring high sensitivity, accuracy, and robustness of the assay[4].



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Caption: Workflow for quantification of Desethylchloroquine.

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